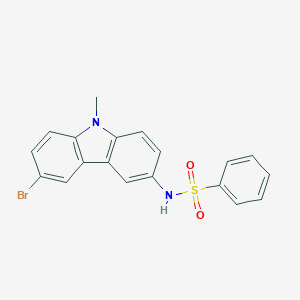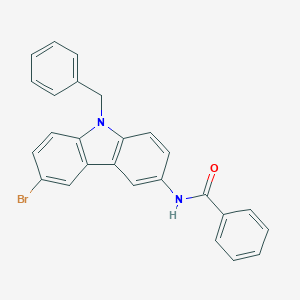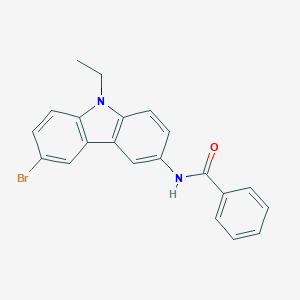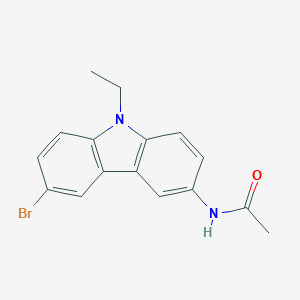![molecular formula C15H23NO4S B279045 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine, also known as PMSF, is a potent serine protease inhibitor that is widely used in biochemical and physiological research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. PMSF is commonly used to inhibit proteolytic enzymes in cell lysates, purified proteins, and tissue extracts.
Mécanisme D'action
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is a potent irreversible inhibitor of serine proteases. It works by forming a covalent bond with the active site serine residue of the protease, thereby blocking its activity. This compound is particularly effective against trypsin-like serine proteases, which have a highly conserved serine residue in their active site.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proteolytic activity of a number of enzymes involved in signal transduction pathways, including protein kinase C and phospholipase C. This compound has also been shown to inhibit the activity of the proteasome, a large protein complex involved in the degradation of intracellular proteins. This compound has been shown to induce apoptosis in a number of cell types, including cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is its broad-spectrum protease inhibition. It is effective against a wide range of serine proteases, making it a useful tool for researchers studying proteolytic enzymes. This compound is also relatively stable and can be stored for extended periods of time at room temperature. However, this compound is not effective against all types of proteases, and it can also inhibit other enzymes such as esterases and lipases. In addition, this compound can be toxic to cells at high concentrations, and its use should be carefully monitored.
Orientations Futures
There are a number of future directions for research on 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. One area of interest is the development of new protease inhibitors that are more specific and less toxic than this compound. Another area of interest is the development of new methods for protease inhibition, such as the use of small molecule inhibitors or RNA interference. Finally, there is a need for further research on the physiological and pathological roles of proteases and their inhibitors, including this compound, in various disease states.
Méthodes De Synthèse
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine can be synthesized by reacting 4-propoxybenzenesulfonyl chloride with morpholine in the presence of a tertiary amine catalyst. The resulting product is then treated with 2,6-dimethylphenol to yield this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is widely used in biochemical and physiological research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. This compound is also used to inhibit proteases in cell lysates, purified proteins, and tissue extracts. This compound is often used in conjunction with other protease inhibitors such as EDTA and aprotinin to provide broad-spectrum protease inhibition.
Propriétés
Formule moléculaire |
C15H23NO4S |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(4-propoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C15H23NO4S/c1-4-9-19-14-5-7-15(8-6-14)21(17,18)16-10-12(2)20-13(3)11-16/h5-8,12-13H,4,9-11H2,1-3H3 |
Clé InChI |
BUMAJRUTBJTDPP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
SMILES canonique |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)

![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)





![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)